molecular formula C22H21N3O3S B2478481 N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 922887-97-6

N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2478481
CAS No.: 922887-97-6
M. Wt: 407.49
InChI Key: HLUCPMQQSRWETO-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that features a benzodioxole ring, a pyridazine ring, and a sulfanylacetamide group

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Organic Synthesis: Utilization as an intermediate in the synthesis of more complex molecules.

    Materials Science: Possible applications in the development of novel materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.

    Synthesis of the Pyridazine Ring: The pyridazine ring can be synthesized from appropriate precursors such as hydrazine and diketones.

    Coupling Reactions: The benzodioxole and pyridazine intermediates can be coupled using a sulfanylacetamide linker under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the pyridazine ring or the sulfanyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(2,4-dimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide
  • N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}propionamide

Uniqueness

The uniqueness of N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide lies in its specific structural features, such as the combination of the benzodioxole and pyridazine rings with the sulfanylacetamide linker. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-13-8-15(3)17(9-14(13)2)18-5-7-22(25-24-18)29-11-21(26)23-16-4-6-19-20(10-16)28-12-27-19/h4-10H,11-12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUCPMQQSRWETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C2=NN=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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